2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid

Descripción general

Descripción

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is a fluorinated organic compound with the molecular formula C3H3F5O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various industrial and scientific applications due to its distinctive characteristics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid can be synthesized through a multi-step process involving the reaction of 1-propene with hydrogen fluoride to produce 1-fluoro-1-propene. This intermediate is then reacted with hydrogen fluoride in the presence of sodium hydroxide to yield 2,2,3,3,3-pentafluoro-1-propanol .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, and substituted propanols, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid has a wide range of applications in scientific research:

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of 2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to changes in the chemical properties of the target molecules, such as increased stability or altered reactivity. The pathways involved include the formation of hydrogen bonds and van der Waals interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

2,2,3,3,3-Pentafluoro-1-propanol: Shares similar fluorinated structure but lacks the phosphite group.

1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different fluorination pattern.

Uniqueness

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid is unique due to its combination of fluorinated and phosphite groups, which impart distinct chemical properties such as enhanced thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring high-performance materials.

Actividad Biológica

2,2,3,3,3-Pentafluoropropan-1-ol (PFPO) is a fluorinated alcohol that has garnered attention in biochemical research due to its unique properties and potential applications in various fields, including analytical chemistry and biomedicine. When combined with phosphorous acid, this compound exhibits distinct biological activities that merit detailed exploration.

- Molecular Formula : C3H3F5O2P

- Molecular Weight : 195.03 g/mol

- Boiling Point : Approximately 80°C

- Density : 1.505 g/mL at 25°C

PFPO is notable for its high fluorine content, which enhances its reactivity and stability in various chemical reactions. Its role as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) is particularly significant for the detection of various biomolecules.

Derivatization Reagent

PFPO serves as an effective derivatization reagent in GC-MS applications. It facilitates the detection of compounds such as:

- L-Tryptophan

- L-Kynurenine

- Serotonin

- Quinolinic Acid

These compounds are crucial for studying metabolic pathways and neurotransmitter levels in biological samples.

Cellular Effects

The biological activity of PFPO also extends to cellular interactions. It has been observed to cause irritation to the eyes, skin, and respiratory tract upon exposure. This highlights the importance of handling this compound with care in laboratory settings.

The mechanism through which PFPO exerts its effects involves several key interactions:

- Reactivity with Biomolecules : PFPO interacts with specific functional groups in biomolecules, enhancing their detectability.

- Enzymatic Interactions : It may influence enzyme activity through structural modifications of substrates or by altering enzyme conformation.

Toxicological Profile

Research indicates that PFPO has a low potential for toxicity. In animal studies, it was found to be neither mutagenic nor teratogenic. However, exposure to high concentrations has resulted in mild histopathological changes such as myocarditis in rats . This underlines the necessity for careful evaluation of exposure levels during research.

Analytical Applications

A study utilizing PFPO demonstrated its effectiveness in analyzing complex biological matrices. In this study, researchers employed PFPO to derivatize metabolites from rat plasma, leading to improved sensitivity and specificity in detecting trace levels of neurotransmitters.

Toxicity Assessment

In another investigation focused on the toxicity of fluorinated compounds, PFPO was assessed alongside other perfluorinated substances. The findings indicated that while PFPO exhibited low toxicity levels, it still necessitated monitoring due to potential cardiotoxic effects associated with its metabolites .

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Derivatization Efficiency | PFPO effectively enhances detection of key metabolites in GC-MS |

| Cellular Toxicity | Mild irritation effects noted; low mutagenic potential |

| Cardiovascular Effects | Potential cardiotoxicity linked to metabolites observed in rats |

Propiedades

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-ol;phosphorous acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H3F5O.H3O3P/c3*4-2(5,1-9)3(6,7)8;1-4(2)3/h3*9H,1H2;1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFIACDJNRXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

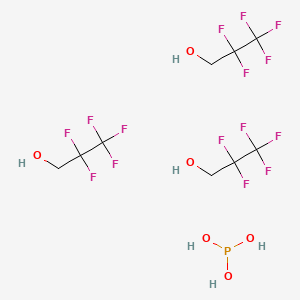

C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.C(C(C(F)(F)F)(F)F)O.OP(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F15O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20827958 | |

| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81860-11-9 | |

| Record name | Phosphorous acid--2,2,3,3,3-pentafluoropropan-1-ol (1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20827958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.